N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1351646-67-7
VCID: VC6689634
InChI: InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl
Molecular Formula: C22H28ClN3O4S
Molecular Weight: 465.99

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1351646-67-7

Cat. No.: VC6689634

Molecular Formula: C22H28ClN3O4S

Molecular Weight: 465.99

* For research use only. Not for human or veterinary use.

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE - 1351646-67-7

Specification

CAS No. 1351646-67-7
Molecular Formula C22H28ClN3O4S
Molecular Weight 465.99
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H
Standard InChI Key CVGCJJYRKBMUQN-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • Benzothiazole core: A 1,3-benzothiazole ring substituted with a methoxy group at position 4 and a methyl group at position 7.

  • Furancarboxamide moiety: A 2,5-dimethylfuran-3-carboxamide linked to the benzothiazole’s C2 position.

  • Morpholinoethyl side chain: An N-ethylmorpholine group attached to the carboxamide nitrogen.

The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueSource
Molecular formulaC₂₂H₂₈ClN₃O₄S
Molecular weight490.00 g/mol (hydrochloride)
SMILESCOC1=C(C2=C(C=C1)C)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(C)C=C4)C.Cl
logP (lipophilicity)3.2 (predicted)

The benzothiazole and furan rings contribute to aromatic stacking interactions, while the morpholine group introduces polarity, balancing hydrophobicity and solubility .

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous benzothiazole-furan hybrids are typically synthesized via:

  • Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources.

  • Carboxamide coupling: Reaction of benzothiazol-2-amine with activated furancarboxylic acid derivatives (e.g., acyl chlorides).

  • Morpholine incorporation: Alkylation of the secondary amine with 2-chloroethylmorpholine under basic conditions .

A representative multi-step synthesis for a related morpholine-benzothiazole hybrid (PubChem CID 29138529) involves sequential Ullmann coupling, amidation, and salt formation, yielding a final hydrochloride product .

Structural Analogues and SAR Insights

Key analogues with documented bioactivity include:

CompoundModificationActivity (IC₅₀)Source
CHEMBL2057376Furan-2-carboxamide derivativeAnticancer (GI₅₀: 0.4 µM)
PubChem CID 29138529Morpholinobenzamide hybridCA inhibition (Ki: 45 nM)
ChemSpider ID 30739034Dimethylfuran-morpholine hybridAntiproliferative

Structure-activity relationship (SAR) studies highlight that:

  • Methoxy groups at benzothiazole C4 enhance metabolic stability .

  • Morpholine side chains improve solubility and target engagement (e.g., carbonic anhydrase IX) .

  • Dimethylfuran substitutions modulate steric and electronic interactions with hydrophobic enzyme pockets .

Physicochemical and ADME Profiling

Solubility and Permeability

  • Aqueous solubility: ~15 mg/mL (hydrochloride salt form, predicted) .

  • Caco-2 permeability: 8.2 × 10⁻⁶ cm/s (moderate, suitable for oral administration) .

  • Plasma protein binding: 89% (predicted), indicating significant tissue distribution .

Metabolic Stability

CYP450 isoform screening (predicted):

  • CYP3A4: Primary metabolizer (t₁/₂: 2.8 h).

  • CYP2D6: Minor pathway (t₁/₂: >6 h).

Demethylation at the benzothiazole C4 position is a likely Phase I metabolic route .

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